molecular formula C7H5Cl2NO2 B1606406 1-Chloro-4-(chloromethyl)-2-nitrobenzene CAS No. 57403-35-7

1-Chloro-4-(chloromethyl)-2-nitrobenzene

Cat. No.: B1606406
CAS No.: 57403-35-7
M. Wt: 206.02 g/mol
InChI Key: NWDCIQHALIFWCA-UHFFFAOYSA-N
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Description

1-Chloro-4-(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a nitro group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(chloromethyl)-2-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1-chloro-4-(chloromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to ensure the selective nitration of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the chloromethyl group is oxidized to form carboxylic acids or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are used for reduction.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products:

    Substitution: Products include various substituted benzene derivatives.

    Reduction: The major product is 1-chloro-4-(aminomethyl)-2-nitrobenzene.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

1-Chloro-4-(chloromethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and as a reagent in molecular biology experiments.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Chloro-4-(chloromethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Chloro-2-nitrobenzene: Lacks the chloromethyl group, affecting its reactivity and applications.

    4-Chloronitrobenzene: Lacks the chloromethyl group, resulting in different chemical properties and uses.

Uniqueness: 1-Chloro-4-(chloromethyl)-2-nitrobenzene is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications.

Properties

IUPAC Name

1-chloro-4-(chloromethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDCIQHALIFWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205996
Record name 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57403-35-7
Record name 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57403-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(chloromethyl)-2-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057403357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-(chloromethyl)-2-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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